molecular formula C12H10N3NaO6S2 B1371584 Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate CAS No. 74543-21-8

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate

Cat. No. B1371584
CAS RN: 74543-21-8
M. Wt: 379.3 g/mol
InChI Key: YXKNHTSZQIOQDP-UHFFFAOYSA-M
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Description

Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate, also known as Acid Yellow 9 monosodium salt, is a compound with the molecular formula C12H10N3NaO6S2 . It belongs to the class of azo dyes .


Molecular Structure Analysis

The molecular structure of Sodium hydrogen 4-aminoazobenzene-3,4’-disulphonate is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 379.3 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 379.3 g/mol. It has 2 hydrogen bond donors and 9 hydrogen bond acceptors. The compound has 4 rotatable bonds. The exact mass of the compound is 378.99087168 g/mol .

Scientific Research Applications

Kinetic Studies in Hydrogenation and Solvation

Research conducted by Krotov et al. (2003) explored the kinetics of liquid-phase hydrogenation of 4-aminoazobenzene in various solvents, including those with acetic acid and sodium hydroxide admixtures. The study found significant changes in the hydrogenation rates when sodium hydroxide was introduced, highlighting the potential for controlling the rate and selectivity of hydrogenation of azo compounds by varying solvent compositions (Krotov, Lefedova, & Antina, 2003).

Binding Equilibria and Ion-Exchange Mechanisms

Shibusawa and Uchida (1988) investigated the effects of sodium and hydrogen ion concentrations on the binding equilibria of 4-aminoazobenzene derivatives by sodium salts of β-naphthalenesulfonic acid-formaldehyde condensates. This study provided insights into the ion-exchange mechanisms in binding dyes, crucial for understanding interactions in solution (Shibusawa & Uchida, 1988).

Polarography and Kinetics in Azo Compound Disproportionation

Florence (1965) focused on the disproportionation rate of 4-aminoazobenzene-4'-sulphonic acid using spectrophotometry and polarography, establishing a reaction mechanism involving a quinonediimine intermediate. This research contributes to the understanding of reaction kinetics in aromatic azo compounds (Florence, 1965).

Nucleophilic Addition Reactions

A study by Albert and McCormack (1973) examined the reaction of pteridin-4-one with sodium hydrogen sulphite, resulting in various adducts. This research sheds light on nucleophilic addition reactions in related compounds (Albert & McCormack, 1973).

Chromogenic Indicators and Cell Viability Assays

Ishiyama et al. (1997) synthesized a water-soluble disulfonated tetrazolium salt for use as a chromogenic indicator for NADH and cell viability, illustrating the potential applications in biological assays and cell studies (Ishiyama, Miyazono, Sasamoto, Ohkura, & Ueno, 1997).

Future Directions

There is a mention of the compound being used in a study to understand the influence of aromatic substitution patterns on azo dye degradability . This suggests that the compound could be used in future research to understand the degradation of azo dyes.

properties

IUPAC Name

sodium;4-[(4-amino-3-sulfophenyl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKNHTSZQIOQDP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate

CAS RN

74543-21-8
Record name Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074543218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrogen 4-aminoazobenzene-3,4'-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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